Cas no 2156-71-0 (N-chloropiperidine)

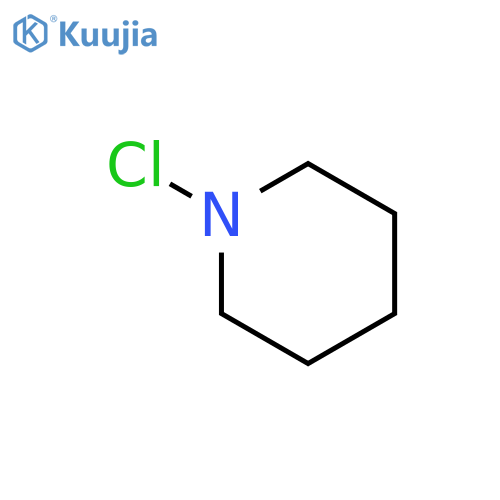

N-chloropiperidine structure

商品名:N-chloropiperidine

N-chloropiperidine 化学的及び物理的性質

名前と識別子

-

- N-chloropiperidine

- 1-chloropiperidine

- 1-chloro-piperidine

- 1-Chlor-piperidin

- NCP

- PIPERIDINE,1-CHLORO

-

計算された属性

- せいみつぶんしりょう: 119.05000

- どういたいしつりょう: 119.0501770g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 7

- 回転可能化学結合数: 0

- 複雑さ: 50

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 3.2Ų

じっけんとくせい

- 密度みつど: 1.0349 (rough estimate)

- ふってん: 186.97°C (rough estimate)

- 屈折率: 1.5304 (estimate)

- PSA: 3.24000

- LogP: 1.56400

N-chloropiperidine セキュリティ情報

N-chloropiperidine 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

N-chloropiperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C351165-100mg |

N-Chloropiperidine |

2156-71-0 | 100mg |

$ 196.00 | 2023-04-18 | ||

| TRC | C351165-1000mg |

N-Chloropiperidine |

2156-71-0 | 1g |

$ 1447.00 | 2023-04-18 | ||

| TRC | C351165-500mg |

N-Chloropiperidine |

2156-71-0 | 500mg |

$ 800.00 | 2023-09-08 | ||

| TRC | C351165-1g |

N-Chloropiperidine |

2156-71-0 | 1g |

$ 1200.00 | 2022-04-01 | ||

| TRC | C351165-250mg |

N-Chloropiperidine |

2156-71-0 | 250mg |

$ 460.00 | 2023-04-18 |

N-chloropiperidine 関連文献

-

1. 180. Preparation and dinitration of 1-phenylpiperidineRaymond James Wood Le Fèvre J. Chem. Soc. 1932 1376

-

2. 233. The interaction of phenylmagnesium bromide with 1-chloropiperidine and other N-chlorocompoundsRaymond James Wood Le Fèvre J. Chem. Soc. 1932 1745

-

3. CLV.—The cinchona alkaloids and substances related to them. Part I. Some piperidinomethylcarbinol hydrochloridesRosalind Venetia Henley,Eustace Ebenezer Turner J. Chem. Soc. 1931 1182

-

4. CCLX.—The labile nature of the halogen atom in organic compounds. Part V. The action of hydrazine on the halogen derivatives of some esters and substituted cyclohexanesEdmund Langley Hirst,Alexander Killen Macbeth J. Chem. Soc. Trans. 1922 121 2169

-

5. 2,3,4,5-Tetrahydropyridine (Δ1-piperideine) and its derivatives. Synthesis and chemical propertiesMai-Genrikh A. Shvekhgeimer Russ. Chem. Rev. 1998 67 1031

2156-71-0 (N-chloropiperidine) 関連製品

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量